Cas no 144104-44-9 (1H-Indole,5-(4-fluorophenyl)-)

1H-Indole,5-(4-fluorophenyl)- structure
1H-Indole,5-(4-fluorophenyl)- structure
Product Name:1H-Indole,5-(4-fluorophenyl)-
CAS No:144104-44-9
MF:C14H10FN
MW:211.234306812286
CID:108610
PubChem ID:11171842
Update Time:2025-07-18

1H-Indole,5-(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,5-(4-fluorophenyl)-
    • 5-(4-FLUOROPHENYL)-1H-INDOLE
    • 5-(4-Fluoro-phenyl)-1H-indole
    • 5-(4-fluorophenyl)indole
    • 5-(p-fluorophenyl)indole
    • ACMC-1C4X2
    • AG-D-87069
    • CTK4C3932
    • SureCN856313
    • DTXSID70457603
    • A1-02468
    • 144104-44-9
    • 1H-Indole, 5-(4-fluorophenyl)-
    • FZEPXXHITBIOIY-UHFFFAOYSA-N
    • AKOS004118861
    • 4-chloro-2-(4-tolylsulphonyl)anthranilicacid
    • AC-18716
    • BB 0223583
    • SCHEMBL856313
    • Inchi: 1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H
    • InChI Key: FZEPXXHITBIOIY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=CC2=C(C=CN2)C=1

Computed Properties

  • Exact Mass: 211.08000
  • Monoisotopic Mass: 211.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.232
  • Boiling Point: 389.1°C at 760 mmHg
  • Flash Point: 189.1°C
  • Refractive Index: 1.658
  • PSA: 15.79000
  • LogP: 3.97400

1H-Indole,5-(4-fluorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199000372-1g
5-(4-Fluorophenyl)-1H-indole
144104-44-9 98%
1g
$510.00 2022-04-02
Alichem
A199000372-5g
5-(4-Fluorophenyl)-1H-indole
144104-44-9 98%
5g
$1,076.67 2022-04-02

Additional information on 1H-Indole,5-(4-fluorophenyl)-

Introduction to 1H-Indole, 5-(4-Fluorophenyl) (CAS No. 144104-44-9)

1H-Indole, 5-(4-fluorophenyl) (CAS No. 144104-44-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-(4-fluorophenyl)indole, is characterized by its unique structural features and potential biological activities. The presence of the fluorine atom in the phenyl ring imparts distinct chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 5-(4-fluorophenyl)indole consists of an indole core with a 4-fluorophenyl substituent at the 5-position. The indole moiety is a fundamental building block in many natural products and synthetic compounds, known for its involvement in various biological processes. The introduction of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

Recent studies have explored the potential applications of 5-(4-fluorophenyl)indole in various therapeutic areas. One notable area of research is its use as a lead compound for the development of anti-inflammatory agents. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 5-(4-fluorophenyl)indole exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Beyond anti-inflammatory properties, 5-(4-fluorophenyl)indole has also shown promise in cancer research. A study published in Cancer Research highlighted the ability of certain derivatives to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism of action involves targeting specific signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These findings suggest that 5-(4-fluorophenyl)indole-based compounds could serve as potential candidates for cancer therapy.

In addition to its therapeutic potential, 5-(4-fluorophenyl)indole has been investigated for its role in neurodegenerative diseases. Research published in the Journal of Neuroscience indicated that certain derivatives exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These properties make 5-(4-fluorophenyl)indole-based compounds attractive candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 5-(4-fluorophenyl)indole further enhances its utility in drug discovery efforts. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One common approach involves the condensation of 5-bromoindole with 4-fluorobenzaldehyde followed by palladium-catalyzed cross-coupling reactions to introduce the fluorinated phenyl group. These methods provide a robust platform for the synthesis of structurally diverse derivatives, facilitating high-throughput screening and optimization studies.

The pharmacokinetic properties of 5-(4-fluorophenyl)indole-based compounds are another critical aspect of their development as therapeutic agents. Studies have shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring their efficacy and safety in vivo. For instance, a study published in Pharmaceutical Research demonstrated that certain derivatives have good oral bioavailability and plasma stability, making them suitable for oral administration.

In conclusion, 1H-Indole, 5-(4-fluorophenyl) (CAS No. 144104-44-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties, paving the way for future clinical applications.

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